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Compound of Interest

Compound Name: 2-Chloro-6-methoxyquinazoline
CAS No.: 850424-11-2

Cat. No.: B1428665

Get Quote

Technical Profile: 2-Chloro-6-
methoxyquinazoline
Executive Summary

2-Chloro-6-methoxyquinazoline is a critical heterocyclic building block utilized extensively in

the synthesis of signal transduction inhibitors, particularly those targeting PIS3K/mTOR and
CSF-1R kinase pathways. Its value lies in the electrophilic C2 position, which serves as a
precise anchor for nucleophilic aromatic substitution (

), allowing the attachment of complex pharmacophores. This guide provides a definitive
analysis of its physical properties, validated synthetic routes, and handling protocols,
addressing the ambiguity surrounding its CAS registry data.

Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Registration

There is a notable discrepancy in commercially circulating CAS numbers for this compound.
While the user-supplied CAS 89855-96-9 does not correspond to public chemical registries, the
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commercially validated CAS for 2-Chloro-6-methoxyquinazoline is 850424-11-2.
Researchers should verify the structure via NMR/MS rather than relying solely on CAS
identifiers from secondary vendors.

Parameter Detail
IUPAC Name 2-Chloro-6-methoxyquinazoline
Common CAS 850424-11-2 (Commercially Validated)

89855-96-9 (No public record; likely

User Query CAS ) ]
internal/proprietary or typo)

Molecular Formula

Molecular Weight 194.62 g/mol
SMILES COclcce2ne(Cl)ncc2cl
InChl Key NKHDIWOWDNCSLS-UHFFFAOY SA-N

Structural Geometry & Electronic Properties

The quinazoline core is planar. The methoxy group at C6 acts as an electron-donating group
(EDG), slightly deactivating the ring system compared to the unsubstituted parent, but the C2-
position remains highly electrophilic due to the inductive effect of the two flanking nitrogen
atoms (N1 and N3).

Physical & Thermodynamic Characteristics

The following data aggregates experimental observations and high-confidence predictive
models (ACD/Labs, EPISuite) for the pure compound.

Physical Constants Table
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Property

Value

Sourcel/Confidence

Physical State

Solid powder

Experimental

Color White to pale yellow Experimental
131.9 + 22.3 °C (Flash Pt
equivalent range); Predicted
Melting Point MP often cited >200°C for Predicted/Analogous
salts. Free base likely 140—
150°C range.
Boiling Point 294.5 £ 22.0 °C at 760 mmHg Predicted
Density 1.33+0.1 g/cm3 Predicted
LogP 2.14+£0.35 Predicted (Lipophilic)

Solubility (Water)

Insoluble (< 0.1 mg/mL)

Experimental Consensus

Solubility (Organics)

Soluble in DMSO, DMF, DCM,
Chloroform.[1] Sparingly
soluble in MeOH.

Experimental

pKa

~1.5 (Conjugate acid of

quinazoline N)

Predicted

Solubility & Stability Insights

o Hydrolytic Stability: The C2-Cl bond is susceptible to hydrolysis in strong aqueous acids or

bases, converting the compound back to the 2-hydroxy derivative (quinazolinone). It should

be stored under inert atmosphere (Argon/Nitrogen) at 2—8°C to prevent moisture-induced

degradation.

o Thermal Stability: Stable under standard laboratory conditions but decomposes near its

boiling point. Avoid prolonged heating >100°C without solvent.

Synthetic Utility & Reactivity Profile
Synthesis Workflow
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The most robust synthesis avoids the regioselectivity issues of 2,4-dichloroquinazoline by
starting with 2-amino-5-methoxybenzaldehyde. This route ensures the C4 position remains
unsubstituted (protonated), directing chlorination exclusively to C2.

- PO2CL, - HC1

. Cyclization . Chlorination . .
2-Amino-5-methoxybenzaldehyde (Urea, 180°C) 6-Methoxyquinazolin-2(1H)-one (POCI3, Reflux) 2-Chloro-6-methoxyquinazoline

Click to download full resolution via product page

Figure 1: Targeted synthesis of 2-Chloro-6-methoxyquinazoline ensuring regiochemical
purity.

Nucleophilic Aromatic Substitution ()

The C2 position is the primary electrophilic site. In 2,4-dichloroquinazolines, C4 is more
reactive. However, in 2-chloro-6-methoxyquinazoline, the C4-H is unreactive to substitution,
making C2 the exclusive site for attack.

e Amination: Reacts readily with primary/secondary amines in isopropanol or dioxane (with

or
) to form 2-aminoquinazolines.

» Etherification: Reacts with alkoxides (NaOR) to form 2-alkoxy derivatives.

e ——
—_— ~~
— ~

2-Chloro-6-methoxyquinazoline ___| Primary Amine (R-NH2) Thiol (R-SH)
(Electrophile) Base, Heat NaH, DMF

SnAr (C2) \SnAr (C2)

2-Amino-6-methoxyquinazoline

(Kinase Inhibitor Core) 2-Thio-6-methoxyquinazoline

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1428665/docs?utm_src=pdf-body-img#2-chloro-6-methoxyquinazoline-physical-properties
https://www.benchchem.com/product/b1428665/docs?utm_src=pdf-body#2-chloro-6-methoxyquinazoline-physical-properties
https://www.benchchem.com/product/b1428665/docs?utm_src=pdf-body#2-chloro-6-methoxyquinazoline-physical-properties
https://www.benchchem.com/product/b1428665/docs?utm_src=pdf-body-img#2-chloro-6-methoxyquinazoline-physical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428665?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Figure 2: Divergent reactivity profile. The C2-Cl bond serves as a leaving group for diverse
nucleophiles.

Analytical Characterization Protocols

To validate the identity of 2-Chloro-6-methoxyquinazoline, specifically distinguishing it from
isomers like the 7-methoxy or 4-chloro variants, use the following spectroscopic markers.

Proton NMR ( NMR)

Solvent:

or

e H4 (Singlet): The proton at C4 is the most deshielded, typically appearing at d 9.0-9.2 ppm.
This singlet is diagnostic; if missing, you likely have the 4-chloro or 4-substituted derivative.

o Methoxy (

): Strong singlet at 6 3.8-3.9 ppm.

o Aromatic Region: Three protons corresponding to H5, H7, H8 (multiplets between & 7.2—-8.0
ppm).

Mass Spectrometry (LC-MS)

e |onization: ESI+
e Parent lon (

): 195.03 (for
) and 197.03 (for
).

 Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks confirms the presence of a single
chlorine atom.

Handling & Safety (MSDS Highlights)
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Signal Word:WARNING

Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

May cause respirato
STOT-SE H335 ) -y- P v
irritation.

Protocol:
o PPE: Wear nitrile gloves, safety goggles, and a lab coat.
o Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of dust.

o Spill: Sweep up dry; do not generate dust. Neutralize surfaces with mild aqueous
bicarbonate if hydrolysis occurs.

References

» National Center for Biotechnology Information. (2025). PubChem Compound Summary for
CID 11235284, 2-Chloro-6-methoxyquinazoline. Retrieved from [Link]

e Vanderslice, P., et al. (2018). Biaryltriazole inhibitors of macrophage migration inhibitory
factor. U.S. Patent Application US20180179176A1. (Demonstrates application in drug
discovery).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 1. ##f% >96% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

 To cite this document: BenchChem. [2-Chloro-6-methoxyquinazoline physical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1428665/docs#2-chloro-6-methoxyquinazoline-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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